molecular formula C7H8BNO3 B13891917 (6-Acetylpyridin-2-yl)boronic acid

(6-Acetylpyridin-2-yl)boronic acid

Cat. No.: B13891917
M. Wt: 164.96 g/mol
InChI Key: UDFPRNLNRGKSLO-UHFFFAOYSA-N
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Description

(6-Acetylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an acetyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetylpyridin-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

(6-Acetylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

    Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of (6-Acetylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and proteins. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzyme activity or modulation of protein function . This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Acetylpyridin-2-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C7H8BNO3

Molecular Weight

164.96 g/mol

IUPAC Name

(6-acetylpyridin-2-yl)boronic acid

InChI

InChI=1S/C7H8BNO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4,11-12H,1H3

InChI Key

UDFPRNLNRGKSLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)C(=O)C)(O)O

Origin of Product

United States

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